molecular formula C12H14F2O B7869718 1-(3,5-Difluorophenyl)hexan-1-one

1-(3,5-Difluorophenyl)hexan-1-one

Cat. No.: B7869718
M. Wt: 212.24 g/mol
InChI Key: VDKHSNJWFHEEIJ-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)hexan-1-one is a fluorinated aromatic ketone with the molecular formula C₁₂H₁₄F₂O and a molecular weight of 212.24 g/mol. Structurally, it consists of a hexan-1-one backbone (a six-carbon alkyl chain terminating in a ketone group) substituted at the 3,5-positions of the phenyl ring with fluorine atoms. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to the electron-withdrawing effects of fluorine atoms, which enhance reactivity in subsequent derivatization reactions such as nucleophilic substitutions or reductions. Its lipophilic nature, imparted by the hexyl chain, may improve membrane permeability in drug candidates.

Properties

IUPAC Name

1-(3,5-difluorophenyl)hexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F2O/c1-2-3-4-5-12(15)9-6-10(13)8-11(14)7-9/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDKHSNJWFHEEIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C1=CC(=CC(=C1)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Difluorophenyl)hexan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes existing research findings, case studies, and data related to the biological activity of this compound, providing a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by a hexanone backbone substituted with a difluorophenyl group. Its chemical formula is C11H12F2OC_{11}H_{12}F_2O, and it features a carbonyl group that plays a critical role in its biological interactions.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various pathogens. A study highlighted the structure-activity relationship (SAR) of related compounds, demonstrating that modifications to the phenyl group can enhance activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Pathogen
This compoundTBDTBD
5-Fluorobenzimidazole4Methicillin-resistant S. aureus
Hydrazone derivative16Candida auris

Note: MIC refers to Minimum Inhibitory Concentration.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, particularly those associated with lung cancer . The mechanism often involves the disruption of cellular signaling pathways that promote survival and proliferation.

Case Study: Anticancer Activity

In a recent study involving derivatives of this compound, researchers observed significant cytotoxic effects on A549 human lung cancer cells. The study reported an IC50 value indicating effective inhibition of cell growth at low concentrations.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : It may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Interaction : The compound could interact with specific receptors that modulate cellular responses.
  • Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one (CAS 1443328-99-1, molecular weight 214.21 g/mol ) serves as a key structural analog. While both compounds share a difluorophenyl-ketone core, critical differences include:

  • Alkyl Chain Length : The hexyl chain in the target compound vs. the shorter propyl chain in the analog.
  • Substituents : The ethoxy group at the 4-position in the analog introduces steric bulk and polarizability, absent in the target compound.

Physicochemical Properties

Property 1-(3,5-Difluorophenyl)hexan-1-one 1-(4-Ethoxy-3,5-difluorophenyl)propan-1-one
Molecular Weight 212.24 g/mol 214.21 g/mol
Solubility (Water) Low (estimated <0.1 mg/mL) Moderate (enhanced by ethoxy group)
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 (lower due to ethoxy polarity)
Applications Pharmaceutical intermediates Pharmaceutical intermediates

The hexyl chain in the target compound increases hydrophobicity, favoring non-polar solvent compatibility and membrane penetration. In contrast, the ethoxy group in the analog improves aqueous solubility but may hinder reactivity in sterically sensitive reactions.

Research Findings and Industrial Relevance

  • Drug Development : The target compound’s lipophilicity is advantageous in prodrug formulations, whereas the analog’s ethoxy group may stabilize hydrogen bonding in receptor binding.
  • Agrochemicals : Fluorinated ketones are pivotal in pesticide synthesis; the hexyl derivative’s stability under UV exposure outperforms shorter-chain analogs.

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